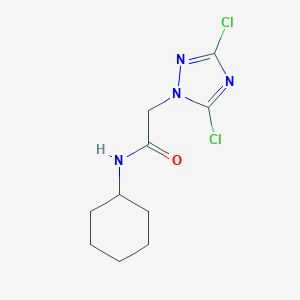
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. FUB-AMB is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
作用機序
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of this compound, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, appetite, and pain perception. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis and Crohn's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on the brain and nervous system. However, this compound also has some limitations. It is a synthetic compound, which means that its effects may not be representative of those of natural cannabinoids. Additionally, this compound has not been extensively studied in humans, so its safety and toxicity profile are not well understood.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide. One area of interest is the development of new synthetic cannabinoids with improved safety and efficacy profiles. Another area of interest is the study of the endocannabinoid system in the development of neurological disorders. Finally, this compound may be useful in the development of new treatments for inflammatory conditions such as arthritis and Crohn's disease.
合成法
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide can be synthesized using a simple one-pot reaction method. The starting materials for the synthesis are 4-methoxybenzaldehyde, 4-methylbenzylamine, and 3-bromopropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
3-(4-methoxyphenyl)-N-(4-methylbenzyl)propanamide has potential applications in scientific research, particularly in the field of neuroscience. It can be used to study the effects of cannabinoids on the brain and nervous system. This compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of mood, appetite, and pain perception. It can also be used to study the role of the endocannabinoid system in the development of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-3-5-16(6-4-14)13-19-18(20)12-9-15-7-10-17(21-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,19,20) |
InChIキー |
WEUORROLKCEEJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
